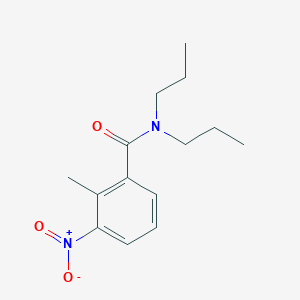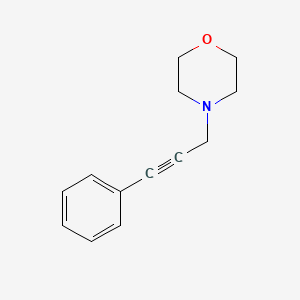![molecular formula C18H22ClN3S B5842904 N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is commonly referred to as CMTU and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CMTU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CMTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CMTU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. CMTU has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a number of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMTU is its potential use in the treatment of a number of diseases. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of CMTU is its potential toxicity. It has been shown to be toxic to certain cell types, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for the study of CMTU. One area of research is the development of new drugs based on CMTU. Another area of research is the study of the mechanism of action of CMTU. Further research is also needed to determine the potential toxicity of CMTU and its suitability for use in various applications.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a promising compound that has a number of potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, and may be useful in the treatment of a number of diseases. Further research is needed to fully understand the mechanism of action of CMTU and its potential toxicity.
Métodos De Síntesis
CMTU can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenyl isothiocyanate and 4-diethylaminophenylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
CMTU has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. CMTU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(diethylamino)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3S/c1-4-22(5-2)15-11-9-14(10-12-15)20-18(23)21-17-8-6-7-16(19)13(17)3/h6-12H,4-5H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAWUUCAGJRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)




![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)